molecular formula C11H15NO2 B2443871 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone CAS No. 885950-54-9

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Cat. No.: B2443871
CAS No.: 885950-54-9
M. Wt: 193.246
InChI Key: JHUIYLMJMURDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is an organic compound belonging to the pyridinone family This compound is characterized by the presence of an acetyl group at the third position, a tert-butyl group at the sixth position, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone and tert-butyl bromide.

    Acetylation: The acetylation of 2-pyridone is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, to introduce the acetyl group at the third position.

    Alkylation: The tert-butyl group is introduced at the sixth position through an alkylation reaction using tert-butyl bromide and a strong base, such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2(1H)-pyridinone: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    6-(tert-butyl)-2(1H)-pyridinone: Lacks the acetyl group, which may influence its chemical properties and applications.

Uniqueness

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is unique due to the presence of both the acetyl and tert-butyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-6-tert-butyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(13)8-5-6-9(11(2,3)4)12-10(8)14/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIYLMJMURDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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